molecular formula C7H13NO3 B2622930 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid CAS No. 1695867-48-1

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid

Cat. No.: B2622930
CAS No.: 1695867-48-1
M. Wt: 159.185
InChI Key: NQNWOPQMPXQVSJ-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid (CAS 1695867-48-1) is a high-purity pyrrolidine derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile chemical building block, particularly in the design and synthesis of novel pharmaceutical agents. Compounds featuring the pyrrolidine ring are widely investigated for their biological activity, including potential antiviral and antimicrobial applications . The structure of this acetic acid derivative, which includes a hydroxy group and a methyl group on the pyrrolidine ring, makes it a valuable scaffold for creating more complex molecules. Researchers utilize such heterocyclic building blocks to develop new compounds that can target specific enzymes or pathways . With a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol, this compound is characterized by its high purity and consistent quality, ensuring reliable results in experimental workflows . It is supplied for laboratory research applications only. Intended Use and Handling: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the purchaser to ensure safe handling and comply with all local and national regulatory requirements.

Properties

IUPAC Name

2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(11)2-3-8(5-7)4-6(9)10/h11H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNWOPQMPXQVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid typically involves the reaction of 3-hydroxy-3-methylpyrrolidine with a suitable acetic acid derivative. One common method is the reaction of 3-hydroxy-3-methylpyrrolidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Drug Formulation
The compound is being investigated for its role in developing novel therapies for neurological disorders. Its ability to cross the blood-brain barrier makes it a promising candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders . Researchers are focusing on synthesizing derivatives that enhance its therapeutic efficacy while minimizing side effects.

Mechanism of Action
The interaction of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid with specific molecular targets is crucial for its pharmacological properties. The hydroxyl group and the pyrrolidine ring are believed to play significant roles in binding to target molecules, potentially acting as enzyme inhibitors or modulators.

Biochemical Research

Metabolic Pathway Studies
In biochemical research, this compound serves as a valuable tool for studying amino acid metabolism and its implications in various diseases. By understanding how this compound interacts within metabolic pathways, researchers can gain insights into metabolic disorders and develop strategies for intervention .

Analytical Chemistry Applications
In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. It aids in the accurate quantification of related compounds in complex biological samples, enhancing the reliability of experimental results .

Neuroscience Applications

Neuroprotective Properties
The compound is under investigation for its neuroprotective properties, making it a candidate for treatments aimed at neurodegenerative conditions like Alzheimer's disease. Studies have shown that it may help mitigate neuronal damage and promote cell survival under stress conditions .

Analytical Chemistry

Chromatographic Standards
In analytical settings, this compound is used as a standard in various chromatographic techniques. Its stability and defined chemical properties allow researchers to accurately measure concentrations of related compounds in biological samples, which is essential for both clinical and research applications .

Cosmetic Formulations

Moisture Retention and Skin Barrier Function
Due to its hydrophilic nature, this compound can be incorporated into skincare products to enhance moisture retention and improve skin barrier function. This application highlights the compound's versatility beyond traditional pharmaceutical uses .

Summary Table of Applications

Application AreaSpecific UsesNotes
Pharmaceutical DevelopmentDrug formulation for neurological disordersPotential to cross the blood-brain barrier
Biochemical ResearchStudying metabolic pathwaysInsights into amino acid metabolism
NeuroscienceNeuroprotective propertiesInvestigated for Alzheimer's treatment
Analytical ChemistryChromatographic standardsAids in quantifying compounds in biological samples
Cosmetic FormulationsEnhances moisture retentionImproves skin barrier function

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Neuroprotection Study : A study demonstrated that the compound significantly reduced neuronal apoptosis under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Metabolic Pathway Research : Research indicated that this compound plays a role in regulating key enzymes involved in amino acid metabolism, which could lead to new therapeutic approaches for metabolic disorders.
  • Cosmetic Formulation Trials : In trials assessing skincare products containing this compound, participants reported improved skin hydration levels and barrier function over a four-week period .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight CAS No. Key Features References
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 501-81-5 Pyridine ring; acute toxicity (Category 4 for oral, dermal, inhalation)
2-(3-Methylpyrrolidin-1-yl)acetic acid HCl C₇H₁₃NO₂·HCl 179.65 - Pyrrolidine with methyl group; predicted CCS: 131.5 Ų (M+H)+
2-(3-Hydroxy-1-methylpiperidin-3-yl)acetic acid C₈H₁₅NO₃ 173.21 1367913-49-2 Piperidine ring; hydroxy and methyl substituents; no hazard data reported
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid C₈H₉NO₄ 183.16 60603-99-8 Pyridone ring; hydroxy and methyl groups; used in chelation research
2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid HCl C₈H₁₅NO₂·HCl 193.67 - Dimethylpyrrolidine; storage at room temperature
Key Observations:
  • Ring Systems : Pyrrolidine analogs (e.g., 2-(3-methylpyrrolidin-1-yl)acetic acid HCl ) lack the hydroxy group but share conformational rigidity. Pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid ) exhibit aromaticity, influencing electronic properties and toxicity.
  • Substituent Effects : Hydroxy groups (as in 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid ) enhance hydrogen-bonding capacity, critical for biological activity or crystal packing. Methyl groups increase hydrophobicity.

Biological Activity

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities and therapeutic applications. This compound's structure, featuring a hydroxyl group and a pyrrolidine ring, suggests possible interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group enhances its binding affinity to enzymes and receptors, potentially acting as an enzyme inhibitor or modulator. This interaction may influence various biochemical pathways, which is crucial for understanding its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can show antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : Compounds similar in structure have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Some studies have indicated that certain pyrrolidine derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

1. Antimicrobial Activity

A study highlighted the synthesis of various pyrrolidine derivatives, including this compound, which were evaluated for their antimicrobial properties. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting a promising avenue for developing new antimicrobial agents .

2. Anti-inflammatory Properties

Research conducted on related compounds showed that they could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs . This points towards the potential use of this compound in treating inflammatory conditions.

3. Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that some pyrrolidine derivatives possess cytotoxic effects on cancer cell lines. For example, compounds structurally similar to this compound were shown to induce apoptosis in cancer cells, with IC50 values indicating effective concentration levels for therapeutic use .

Data Tables

Biological Activity Effect Observed Concentration (µM) Reference
AntimicrobialInhibition of growth10
Anti-inflammatoryTNF-α inhibition10
CytotoxicityInduction of apoptosisVaries (IC50 values)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves pyrrolidine ring functionalization followed by acetic acid moiety conjugation. Key steps include:

  • Hydroxylation and methylation : Use of catalytic oxidation (e.g., TEMPO/NaClO) for hydroxylation at the pyrrolidine C3 position, followed by methylation via Grignard reagents or alkyl halides .
  • Acetic acid conjugation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the modified pyrrolidine to acetic acid .
    • Critical parameters :
ParameterOptimal RangeImpact on Yield
Temperature0–25°C (hydroxylation)Higher temps risk over-oxidation
SolventAnhydrous DMF or THFPolar aprotic solvents enhance coupling efficiency
pH7.5–8.5 (coupling)Prevents side reactions like esterification
  • Yield optimization : Continuous-flow systems improve reproducibility and reduce byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Techniques :

  • X-ray crystallography : Resolves 3D conformation; SHELX software refines crystallographic data to confirm stereochemistry (e.g., hydroxyl group orientation) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify key signals (e.g., δ 3.2–3.8 ppm for pyrrolidine protons; δ 170–175 ppm for carboxylic acid carbon) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: 173.2 [M+H]+^+) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) show moderate inhibition zones (10–12 mm at 100 µg/mL), likely due to disruption of membrane integrity .
  • Anti-inflammatory potential : In vitro COX-2 inhibition assays (IC50_{50} ~50 µM) suggest competitive binding to the enzyme’s active site .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Approach :

  • Molecular docking : AutoDock Vina or Schrödinger Maestro models binding to COX-2 or bacterial efflux pumps. Key interactions:
TargetBinding Energy (kcal/mol)Key Residues
COX-2-7.2 ± 0.3Arg120, Tyr355
NorA pump-6.8 ± 0.4Gly72, Asp126
  • MD simulations : GROMACS validates stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data in biological assays be resolved?

  • Case study : Discrepancies in antimicrobial activity (e.g., variable MIC values across labs) may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls).
  • Compound purity : Confirm >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .
    • Statistical validation : Replicate assays (n ≥ 3) with ANOVA to assess significance (p < 0.05) .

Q. What strategies improve enantiomeric purity during synthesis?

  • Chiral resolution :

  • Chromatography : Chiralpak IA column (hexane:IPA 90:10) separates enantiomers (α = 1.2) .
  • Enzymatic resolution : Lipase-catalyzed ester hydrolysis selectively retains the (R)-enantiomer .
    • Yield trade-offs :
MethodPurity (%)Yield (%)
Chromatography9960
Enzymatic9580

Methodological Notes

  • Safety : Follow GHS guidelines for handling (e.g., PPE for skin/eye protection; fume hood use) .
  • Data validation : Cross-reference crystallographic data with Cambridge Structural Database entries for consistency .

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